molecular formula C20H24N2O4 B2666944 N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 1706170-10-6

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2666944
CAS No.: 1706170-10-6
M. Wt: 356.422
InChI Key: ORJFECHLLAOZGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a chemical compound of significant interest in early-stage pharmacological research, particularly within the oxalamide chemical class. Oxalamide derivatives have been identified as a promising scaffold in the discovery of novel anti-cancer agents. Specifically, research into related compounds has demonstrated their potential as prodrugs that can be selectively activated by cytochrome P450 enzymes, such as CYP4F11, which are overexpressed in certain cancer cell lines . Upon metabolic activation, these compounds are converted into potent inhibitors of Stearoyl-CoA Desaturase (SCD), a key enzyme in the biosynthesis of unsaturated fatty acids that is essential for cancer cell proliferation and survival . Targeting SCD offers a strategic approach to disrupt tumor cell membrane integrity and induce cell death, with the oxalamide structure serving as a core template for developing targeted therapies aimed at improving therapeutic index and minimizing systemic toxicity . This product is intended for research purposes such as investigating enzyme inhibition mechanisms, studying metabolic activation pathways, and profiling cytotoxicity in vitro. It is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers are advised to consult relevant safety data sheets prior to use.

Properties

IUPAC Name

N'-[2-methoxy-2-(2-methylphenyl)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-14-8-4-6-10-16(14)18(26-3)13-22-20(24)19(23)21-12-15-9-5-7-11-17(15)25-2/h4-11,18H,12-13H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJFECHLLAOZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C(=O)NCC2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a member of the oxalamide class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and therapeutic potential, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

The molecular formula of this compound is C15H21N2O3. The synthesis typically involves the reaction of oxalyl chloride with specific amine precursors under controlled conditions to prevent hydrolysis. The general synthetic route includes:

  • Preparation of Oxalyl Chloride : Reacting oxalic acid with thionyl chloride.
  • Formation of N1-isobutyl Oxalamide : Reacting oxalyl chloride with isobutylamine.
  • Final Product Formation : Reacting N1-isobutyl oxalamide with 2-methoxy-2-(o-tolyl)ethylamine.

This pathway ensures the formation of the desired compound through careful control of reaction conditions, typically under an inert atmosphere to avoid oxidation and moisture interference .

This compound exhibits its biological activity primarily through enzyme inhibition. The compound interacts with specific molecular targets, particularly enzymes, by binding to their active sites. This binding prevents substrate interaction, thereby inhibiting catalytic activity. The structural components, such as the methoxy and isobutyl groups, enhance the compound's binding affinity and specificity .

Therapeutic Potential

Research indicates several potential biological activities for this compound:

  • Enzyme Inhibition : Studies suggest that it may act as an inhibitor for various enzymes, indicating potential applications in treating conditions associated with enzyme dysregulation .
  • Anti-inflammatory Effects : Preliminary investigations suggest that the compound may possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models .
  • Analgesic Properties : Indications of pain relief efficacy warrant exploration in pain management therapies .

Data Tables

Biological ActivityDescriptionReferences
Enzyme InhibitionInhibits specific enzymes, potentially useful in treating enzyme-related diseases.
Anti-inflammatory EffectsExhibits properties that may reduce inflammation in various disease models.
Analgesic PropertiesMay provide pain relief, suggesting applications in pain management.

Study on Enzyme Inhibition

In a study investigating the enzyme inhibition properties of this compound, researchers found that the compound effectively inhibited phospholipase D (PLD), leading to increased apoptosis in cancer cells and decreased invasion and metastasis . This suggests a promising avenue for cancer treatment through targeted enzyme inhibition.

Anti-inflammatory Research

Preliminary studies conducted on animal models indicated that this compound could significantly reduce markers of inflammation when administered in controlled doses. These findings highlight its potential therapeutic role in managing inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and related oxalamides:

Compound Name / ID N1 Substituent N2 Substituent Key Properties/Applications References
Target Compound 2-Methoxy-2-(o-tolyl)ethyl 2-Methoxybenzyl Ortho-substitution enhances steric effects; potential flavor/pharma applications (inferred)
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Potent umami agonist (FEMA 4233); low CYP inhibition; used in food products
Compound 17 () 4-Methoxyphenethyl 2-Methoxyphenyl Synthesized for enzyme inhibition studies; para-methoxy groups enhance solubility
Compound 19 () 2-Bromophenyl 4-Methoxyphenethyl Bromine substitution increases steric bulk; tested for cytochrome P450 interactions
GMC-5 () 1,3-Dioxoisoindolin-2-yl 4-Methoxyphenyl Cyclic imide structure; antimicrobial activity
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide () 2-Methoxy-4-methylbenzyl 2-(5-Methylpyridin-2-yl)ethyl Pyridine ring enhances metabolic stability; commercial availability (Parchem)

Key Comparative Insights:

Substituent Effects on Bioactivity: The target compound’s ortho-substituted aromatic groups (o-tolyl and 2-methoxybenzyl) likely confer greater steric hindrance compared to para-substituted analogs like S336 or Compound 15. This may influence receptor binding in flavor or enzyme-targeting applications . Heterocyclic substituents (e.g., pyridinylethyl in S336 and ) improve metabolic stability and solubility but may increase CYP inhibition risks.

Synthetic Accessibility :

  • Most oxalamides are synthesized via coupling reactions (e.g., HATU-mediated amide bond formation) between oxalyl derivatives and amines. The target compound’s synthesis would follow similar protocols, with o-tolylethylamine and 2-methoxybenzylamine as key intermediates .

Regulatory and Safety Profiles :

  • S336 has undergone extensive toxicological evaluation, showing <50% inhibition of CYP enzymes at 10 µM, a critical factor in its regulatory approval as a flavor additive . The target compound’s safety profile remains uncharacterized, but its lack of pyridine rings may reduce CYP-related liabilities.

Functional Diversity :

  • Oxalamides with cyclic imides (e.g., GMC-5) exhibit antimicrobial activity, whereas adamantyl-substituted derivatives () target epoxide hydrolases. The target compound’s ortho-methoxy and o-tolyl groups may favor applications in flavor modulation or selective enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxybenzyl)oxalamide with high purity?

  • Methodological Answer :

  • Step 1 : Couple the oxalamide backbone via condensation of 2-methoxybenzylamine and 2-methoxy-2-(o-tolyl)ethylamine with oxalyl chloride in anhydrous dichloromethane under inert atmosphere (N₂/Ar) to prevent oxidation .
  • Step 2 : Optimize reaction temperature (0–5°C for initial coupling, room temperature for completion) and stoichiometry (1:1.2 molar ratio of amines to oxalyl chloride) to minimize side products .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
  • Key Parameters : Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and confirm purity via HPLC (C18 column, 90% acetonitrile/water) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what structural features do they confirm?

  • Methodological Answer :

  • 1H/13C NMR : Assign proton environments (e.g., methoxy groups at δ 3.2–3.8 ppm, aromatic protons at δ 6.8–7.5 ppm) and carbonyl carbons (δ 165–170 ppm) .
  • IR Spectroscopy : Identify oxalamide C=O stretches (~1650–1680 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .
  • LC-MS/HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 425.18) and isotopic patterns to verify molecular formula .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

  • Methodological Answer :

  • Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, measuring saturation concentration via UV-Vis spectroscopy (λmax ~270 nm) .
  • Stability : Incubate in simulated gastric fluid (pH 2) and plasma (37°C), then quantify degradation via HPLC at 0, 6, 12, 24 hours .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., in vitro vs. in vivo efficacy) be systematically addressed?

  • Methodological Answer :

  • Step 1 : Validate in vitro assays (e.g., enzyme inhibition IC50) using orthogonal methods (e.g., SPR for binding affinity vs. fluorogenic substrates for activity) .
  • Step 2 : Perform pharmacokinetic (PK) studies in rodent models to assess bioavailability, metabolism (via LC-MS/MS), and tissue distribution .
  • Step 3 : Optimize formulations (e.g., PEGylation or liposomal encapsulation) to enhance solubility and reduce off-target effects .

Q. What strategies can elucidate the mechanism of action (MoA) of this compound in enzyme inhibition?

  • Methodological Answer :

  • Strategy 1 : Conduct molecular docking (AutoDock Vina) using X-ray crystallography data of target enzymes (e.g., soluble epoxide hydrolase) to predict binding modes .
  • Strategy 2 : Use site-directed mutagenesis on key residues (e.g., catalytic triad) to confirm interaction sites via kinetic assays (Km/Vmax shifts) .
  • Strategy 3 : Perform cellular thermal shift assays (CETSA) to validate target engagement in live cells .

Q. How can structure-activity relationships (SAR) be explored to improve potency and selectivity?

  • Methodological Answer :

  • Approach 1 : Synthesize analogs with modified substituents (e.g., replacing o-tolyl with p-fluorophenyl) and compare IC50 values .
  • Approach 2 : Use 3D-QSAR models (CoMFA/CoMSIA) to correlate electronic (Hammett σ) and steric parameters with activity .
  • Key Metrics : LogP (HPLC-derived), polar surface area (Schrödinger software), and metabolic stability (microsomal assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.